N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
Description
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c34-29(31-24-10-11-25-27(18-24)37-20-36-25)19-35-26-8-4-7-23-9-12-28(32-30(23)26)33-15-13-22(14-16-33)17-21-5-2-1-3-6-21/h1-12,18,22H,13-17,19-20H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGRZKKAJFRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC6=C(C=C5)OCO6)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzodioxole moiety linked to a quinoline derivative via a piperidine unit. The molecular formula is , with a molecular weight of approximately 442.55 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.55 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide exhibit significant antimicrobial properties. For instance, research has shown that derivatives containing benzodioxole and quinoline structures possess antifungal and antibacterial activities.
Case Study: Antifungal Activity
In a comparative study, several benzamide derivatives were evaluated for their antifungal activity against Sclerotinia sclerotiorum. Among these, compounds with similar structural features demonstrated inhibition rates ranging from 47.2% to 86.1%, with certain derivatives outperforming standard treatments like quinoxyfen .
The proposed mechanism of action involves the inhibition of key enzymes in microbial metabolism and disruption of cellular integrity. The presence of the benzodioxole and quinoline moieties may enhance binding affinity to specific targets within microbial cells, leading to increased efficacy.
Table 2: Antifungal Inhibition Rates
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Compound A | 86.1 | 5.17 |
| Compound B | 77.8 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
Toxicity Profile
The toxicity assessment of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide has shown promising results. Preliminary tests indicate low toxicity levels in zebrafish embryos, suggesting that this compound could be developed as a safer alternative in therapeutic applications .
Comparaison Avec Des Composés Similaires
Structural Analog: 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide (CAS 941909-27-9)
This analog replaces the 1,3-benzodioxol-5-yl group with a 4-ethylphenyl substituent. Key differences include:
However, the ethylphenyl analog’s lower molecular weight may improve pharmacokinetic properties like solubility.
Functional Analog: MRE 2029-F20
MRE 2029-F20 (structure: N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide) shares the N-(1,3-benzodioxol-5-yl)acetamide backbone but replaces the quinoline-piperidine system with a purine-pyrazole scaffold.
Functional Implications: The quinoline-piperidine system in the target compound confers greater A2B selectivity, whereas MRE 2029-F20’s purine mimicry results in cross-reactivity with A2A receptors. This highlights the importance of the quinoline scaffold for receptor subtype discrimination .
Structural Derivatives from Crystallographic Studies
Several acetamide derivatives with modified aromatic systems have been structurally characterized (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide and N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ). These compounds exhibit:
- Reduced receptor affinity due to the absence of the piperidine-benzyl group.
- Lower metabolic stability compared to the 1,3-benzodioxole moiety.
Research Findings and Pharmacological Data
Target Compound’s A2B Antagonism
The compound inhibits adenosine A2B receptors with an IC₅₀ < 100 nM, outperforming earlier xanthine-based antagonists (e.g., PSB603) in both potency and selectivity . Its quinoline-ether linkage and 4-benzylpiperidine group are critical for blocking adenosine-induced cAMP elevation.
Comparative Pharmacokinetics
- LogP : ~3.8 (predicted), suggesting moderate lipophilicity.
- Synthetic Accessibility : Simplified synthesis due to the absence of the benzodioxole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
